4-chlorobenzyl {4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl sulfide
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a line-angle formula or a 3D model .
Synthesis Analysis
Synthesis analysis involves the study of how the compound is made. This can include the raw materials used, the type of chemical reactions involved, and the conditions under which the reactions occur .Molecular Structure Analysis
Molecular structure analysis involves the study of the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products that are formed .Physical and Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, reactivity, and stability under various conditions .Scientific Research Applications
Synthesis and Modification
- 4-chlorobenzyl {4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl sulfide is involved in various synthesis reactions. For instance, 1,2,4-triazole-3-thiols react with different acids and chlorides to produce new 3-sulfanyl-1,2,4-triazoles in high yields, indicating its utility in creating diverse triazole compounds (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
Crystal Structure and Analysis
- Detailed structural analysis of derivatives of 1,2,4-triazoles, including compounds similar to the one , is conducted to understand their molecular interactions and stability. For example, a study on 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole revealed insights into its molecular structure and potential as an inhibitor through X-ray diffraction and DFT calculations (Al-Wahaibi et al., 2019).
Pharmacological Properties
- Triazole derivatives, including those related to the specified chemical, are evaluated for various pharmacological properties. For instance, certain 4H-1,2,4-triazole derivatives exhibit potential as inhibitors against enzymes like COX-2, showcasing their relevance in drug design and medicinal chemistry (Al-Wahaibi et al., 2021).
Supramolecular Self-Assembly
- Research on similar triazole compounds focuses on their ability to form supramolecular self-assemblies, which are critical for applications in nanotechnology and materials science. For example, the selective COX-2 inhibitor 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole demonstrates complex self-assembly through weak hydrogen and chalcogen bonds (Al-Wahaibi et al., 2021).
Antimicrobial and Antifungal Activities
- Triazole derivatives, including those structurally similar to the specified compound, show promising antimicrobial and antifungal activities, making them valuable in the development of new pharmaceuticals. A study on 5-substituted 1,2,4-triazole derivatives revealed their potential in combating various pathogens (Popiołek et al., 2011).
Inhibition Studies
- Certain 1,2,4-triazole compounds are investigated for their inhibitory activities against enzymes like lipase and α-glucosidase, suggesting their potential in treating diseases like diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanylmethyl]-4-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3S2/c1-2-24-18(13-25-11-14-6-8-16(20)9-7-14)22-23-19(24)26-12-15-4-3-5-17(21)10-15/h3-10H,2,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZAVLBJVXYKNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)F)CSCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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